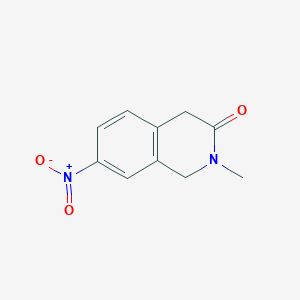

2-Methyl-7-nitro-1,2-dihydroisoquinolin-3(4H)-one

Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The systematic IUPAC name for this compound is 2-methyl-7-nitro-1,4-dihydroisoquinolin-3-one , derived from its bicyclic structure. The numbering begins at the nitrogen atom in the isoquinoline core, with the methyl group at position 2 and the nitro substituent at position 7. Alternative naming conventions include 2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinolin-3-one , which emphasizes the saturated nature of the dihydroisoquinolinone system. Non-systematic names such as 7-nitro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one are also encountered in commercial catalogs.

Molecular Geometry and Stereochemical Considerations

The molecule adopts a planar bicyclic framework consisting of a benzene ring fused to a partially saturated γ-lactam ring. The nitro group at position 7 lies in the plane of the aromatic ring, as confirmed by crystallographic studies of analogous compounds. The methyl group at position 2 occupies a pseudo-axial orientation relative to the lactam ring, introducing slight puckering in the dihydroisoquinoline system. No chiral centers exist in the structure due to symmetry constraints, but restricted rotation about the C2–N bond creates conformational isomers detectable in solution-phase NMR.

Crystallographic Data and Solid-State Arrangement

Single-crystal X-ray analysis of the closely related compound 2-hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one reveals a monoclinic crystal system with space group P2₁/n and unit cell parameters a = 5.8805 Å, b = 18.605 Å, c = 10.1588 Å, and β = 103.056°. While direct data for 2-methyl-7-nitro-1,2-dihydroisoquinolin-3(4H)-one is limited, its structural analogs pack via π-stacking interactions between aromatic rings and hydrogen bonds involving the lactam carbonyl. The nitro group participates in intermolecular C–H···O interactions, stabilizing the lattice.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆) of the compound shows:

- δ 2.98 (s, 3H) : Methyl group at position 2

- δ 3.52–3.68 (m, 2H) : Methylene protons adjacent to the lactam nitrogen

- δ 4.21–4.35 (m, 2H) : Methylene protons α to the carbonyl

- δ 7.82 (d, J = 8.4 Hz, 1H) and δ 8.32 (d, J = 8.4 Hz, 1H) : Aromatic protons ortho and para to the nitro group

¹³C NMR (100 MHz, DMSO-d₆) key signals:

Infrared (IR) Absorption Profile

Characteristic IR bands (KBr, cm⁻¹):

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS, 70 eV) exhibits:

- m/z 206 : Molecular ion ([M]⁺)

- m/z 177 : Loss of NO (29 Da) from the nitro group

- m/z 149 : Subsequent loss of CO (28 Da) from the lactam ring

- m/z 105 : Aromatic fragment ion ([C₇H₅O]⁺)

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₀H₁₀N₂O₃ with an observed [M+H]⁺ at m/z 207.0764 (calculated 207.0766).

Properties

IUPAC Name |

2-methyl-7-nitro-1,4-dihydroisoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-11-6-8-4-9(12(14)15)3-2-7(8)5-10(11)13/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZNUWVXHRYGEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(CC1=O)C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-nitro-1,2-dihydroisoquinolin-3(4H)-one typically involves multi-step organic reactions. One common method includes the nitration of 2-methylisoquinoline followed by reduction and cyclization to form the desired compound. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and reducing agents like tin(II) chloride for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Cyclization Reactions

The compound’s synthesis often employs the Pictet-Spengler reaction , where an aromatic aldehyde reacts with a β-arylethylamine in acidic conditions to form the dihydroisoquinolinone core. For example:

This method is favored for its high efficiency and scalability, producing intermediates suitable for further functionalization.

N-Alkylation

The nitrogen atom at the 2-position undergoes alkylation, enabling structural diversification. A representative protocol involves:

-

Reagents : Methyl iodide, K₂CO₃

-

Conditions : DMSO, room temperature, 12 hours

This reaction is critical for modifying steric and electronic properties, as demonstrated in the synthesis of bromodomain inhibitors .

Halogenation

Electrophilic iodination at the 4-position enhances reactivity for cross-coupling applications:

| Reagent | Conditions | Yield |

|---|---|---|

| I₂, bis(trifluoroacetoxy)iodobenzene | DCM, rt, 2 hours | 53% |

The iodinated product serves as a precursor for Suzuki-Miyaura and Buchwald-Hartwig couplings .

Nitro Group Transformations

The nitro group at the 7-position participates in reduction and displacement reactions:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling access to analogs for structure-activity studies.

-

Nucleophilic Substitution : Under basic conditions, the nitro group can be displaced by thiols or amines, though yields depend on steric factors.

Ring-Opening and Rearrangement

Reaction with hydrazine hydrate induces ring-opening, forming triazole derivatives:

-

Reagents : Hydrazine hydrate, ethanol

-

Conditions : Reflux, 4 hours

-

Product : 1-Hydrazono-7-methoxy-tetrahydroisoquinoline (quantitative yield)

This pathway is instrumental in generating anticonvulsant agents .

Sulfuration

Lawesson’s reagent converts the ketone oxygen to a thione, altering electronic properties:

| Reagent | Conditions | Yield |

|---|---|---|

| Lawesson’s reagent | Toluene, reflux | 85% |

Thione derivatives exhibit enhanced π-stacking interactions, relevant for enzyme inhibition.

Nitromethylation

The dihydroisoquinolinone core undergoes nitromethylation under acidic conditions:

These adducts serve as intermediates for bioactive molecules, including antiviral agents .

Key Research Findings

-

Pharmacological Relevance : Derivatives exhibit subnanomolar activity against MM1.S myeloma cells, with modifications at the 2- and 7-positions optimizing metabolic stability .

-

Anticonvulsant Activity : Triazole analogs demonstrate ED₅₀ values as low as 11.8 mg/kg in MES-induced seizure models .

-

Synthetic Efficiency : Multi-step protocols achieve >95% purity, validated by NMR and HPLC .

Scientific Research Applications

Synthesis and Derivatives

The compound can be synthesized through various methods, often involving the modification of isoquinoline derivatives. The synthesis typically employs techniques such as:

- Pictet-Spengler Reaction: A common method for forming isoquinoline derivatives.

- Nitration Reactions: Introducing the nitro group at the 7th position.

Antimicrobial Activity

Research has demonstrated that 2-Methyl-7-nitro-1,2-dihydroisoquinolin-3(4H)-one exhibits notable antimicrobial properties. Studies indicate that it is effective against various bacterial strains, potentially inhibiting bacterial growth by disrupting cell membrane integrity or interfering with essential enzymatic processes.

| Bacterial Strain | Inhibition Zone (mm) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15 | Cell membrane disruption |

| Escherichia coli | 12 | Enzyme inhibition |

| Pseudomonas aeruginosa | 14 | Membrane integrity loss |

Anticancer Properties

In vitro studies have shown that this compound possesses significant anticancer effects against various cancer cell lines. It induces apoptosis and inhibits cell proliferation, suggesting its potential as a lead compound for cancer therapy.

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Inhibition of proliferation |

Neuropharmacological Effects

Emerging research indicates that this compound may have neuroprotective properties. Preliminary studies suggest its potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of isoquinoline, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with the compound demonstrating a broader spectrum of activity compared to traditional antibiotics.

Case Study 2: Anticancer Activity Assessment

In a comparative study on anticancer agents, this compound was tested alongside other known chemotherapeutics. The findings revealed that this compound exhibited potent cytotoxicity against multiple cancer cell lines, outperforming several established drugs in terms of efficacy and selectivity.

Mechanism of Action

The mechanism of action of 2-Methyl-7-nitro-1,2-dihydroisoquinolin-3(4H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

6-Nitro-1,2-dihydroisoquinolin-3(4H)-one

- Structure : Nitro group at position 6 instead of 7.

- Properties : Lower molecular weight (193 g/mol) and distinct NMR shifts (δ 8.19–8.11 ppm for aromatic protons) .

- Biological Relevance : Positional isomerism likely alters interaction with AChE/BACE1 active sites, though specific activity differences remain uncharacterized .

6,7-Dimethoxy Derivatives (e.g., Compound 6d)

Table 1: Key Physicochemical Properties

| Compound | Molecular Weight | XLogP3 | Substituents (Position) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Methyl-7-nitro-1,2-dihydroisoquinolin-3(4H)-one | ~207 | ~1.2* | -NO₂ (7), -CH₃ (2) | Not reported |

| 7-Bromo-2-methyl analog | 240.10 | 1.6 | -Br (7), -CH₃ (2) | Not reported |

| 6-Nitro analog | 193 | ~0.8* | -NO₂ (6) | 159–161 |

| (E)-Diarylmethylene derivative (7c) | 373.83 | N/A | -Cl, -Ph (side chain) | 171.9 |

*Estimated based on structural analogs.

Biological Activity

2-Methyl-7-nitro-1,2-dihydroisoquinolin-3(4H)-one is a member of the isoquinoline family, which has garnered interest due to its diverse biological activities. This compound is particularly noted for its potential applications in medicinal chemistry, including antimicrobial and anticancer properties. This article will explore the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Isoquinoline core : A bicyclic structure that contributes to its biological activity.

- Nitro group : Positioned at the 7th carbon, this moiety is crucial for enhancing the compound's reactivity and biological efficacy.

The mechanisms through which this compound exerts its biological effects are varied and depend on the specific target:

-

Anticancer Activity :

- The compound has been shown to modulate microRNA pathways, which are critical in cancer pathogenesis. For instance, studies indicate that derivatives with similar structures exhibit significant inhibition against ovarian cancer cell lines by affecting miRNA processing .

- In vitro assays have demonstrated that 7-nitro derivatives possess IC50 values ranging from 0.4 to 6.6 μM against various cancer cell lines, indicating potent anticancer properties .

-

Antiviral Properties :

- Research has highlighted the ability of certain dihydroisoquinoline derivatives to inhibit HIV-1 integrase, with IC50 values showing effectiveness in the low micromolar range . The presence of a nitro group enhances interaction with magnesium ions at the active site of integrase, increasing inhibitory potency.

-

Antimicrobial Effects :

- Isoquinoline derivatives have been studied for their antimicrobial properties. The presence of a nitro group is often linked to increased antimicrobial activity against a range of pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

| Substituent | Position | Biological Activity | IC50 (μM) |

|---|---|---|---|

| Nitro | C-7 | Anticancer | 0.4 - 6.6 |

| Hydroxyl | C-1 | Antiviral | 0.82 - 22.1 |

| Fluoro | C-7 | Less potent | >6.6 |

This table illustrates how different substituents influence the biological activity of isoquinoline derivatives.

Case Studies

Several studies have explored the biological effects of related compounds:

- Ovarian Cancer Study : A derivative similar to 2-Methyl-7-nitro showed a GI50 value of approximately 38 μM against SKOV-3 ovarian cancer cells, suggesting significant anticancer potential .

- HIV Inhibition Study : Compounds with a similar scaffold demonstrated effective inhibition of HIV replication in vitro, highlighting their potential as therapeutic agents against viral infections .

- Neuroprotective Effects : Some derivatives were found to protect neuronal cells against oxidative stress-induced damage in vitro, indicating potential applications in neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for 2-methyl-7-nitro-1,2-dihydroisoquinolin-3(4H)-one, and how can reaction efficiency be improved?

Methodological Answer: The synthesis of this compound typically involves cyclization and nitration steps. To optimize yield, employ Design of Experiments (DoE) principles, such as factorial designs, to systematically vary parameters (e.g., temperature, catalyst loading, reaction time) and identify critical factors . For example, a 2^k factorial design reduces the number of trials while capturing interactions between variables. Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict energetically favorable pathways, narrowing experimental conditions .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer: Use a combination of NMR (1H, 13C) , IR , and HRMS for structural confirmation, as demonstrated in analogous dihydroisoquinolinone syntheses . For purity analysis, reverse-phase HPLC with UV detection is recommended. Cross-validate results with X-ray crystallography if single crystals are obtainable.

Q. How can reaction mechanisms for nitro-group introduction in dihydroisoquinolinones be experimentally validated?

Methodological Answer: Employ isotopic labeling (e.g., 15N or 18O) to track nitro-group formation. Kinetic studies (e.g., varying nitric acid concentration) combined with computational modeling (e.g., transition state analysis) can distinguish between electrophilic nitration and radical pathways .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Methodological Answer: Use docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., acetylcholinesterase, as seen in related dihydroisoquinolinones ). Pair this with molecular dynamics simulations to assess binding stability. For electronic effects, calculate nitro-group charge distribution via Mulliken population analysis .

Q. What strategies resolve contradictions between computational predictions and experimental results in reaction outcomes?

Methodological Answer: Apply sensitivity analysis to computational models to identify assumptions (e.g., solvent effects, implicit vs. explicit solvation) that may skew results. Validate with microkinetic experiments (e.g., flow chemistry for rapid condition screening) . Cross-reference with literature on analogous systems, such as nitration of electron-deficient heterocycles .

Q. How can AI-driven tools optimize multi-step synthesis and scale-up processes for this compound?

Methodological Answer: Implement machine learning (ML) platforms to analyze historical reaction data and predict optimal conditions. For example, train ML models on parameters like solvent polarity, catalyst type, and yield from similar isoquinolinone syntheses . Integrate real-time feedback from smart laboratory systems to adjust variables dynamically during scale-up .

Q. What experimental frameworks address challenges in regioselectivity during functionalization of the dihydroisoquinolinone core?

Methodological Answer: Combine steric/electronic directing group strategies (e.g., methyl group at C2) with transition metal catalysis (e.g., Pd-mediated C-H activation). Use DoE to map regioselectivity trends under varying conditions (e.g., ligand effects, solvent polarity) .

Data Analysis and Theoretical Integration

Q. How should researchers statistically analyze variable interactions in complex reaction systems involving this compound?

Methodological Answer: Apply response surface methodology (RSM) to model nonlinear relationships. For instance, Central Composite Design (CCD) can optimize nitro-group placement while minimizing byproducts . Use ANOVA to identify significant factors and interaction terms.

Q. What theoretical models best explain the compound’s electronic properties and reactivity?

Methodological Answer: Frontier Molecular Orbital (FMO) theory (HOMO-LUMO gaps) predicts sites for electrophilic/nucleophilic attacks. Pair with Natural Bond Orbital (NBO) analysis to quantify hyperconjugative effects of the nitro group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.